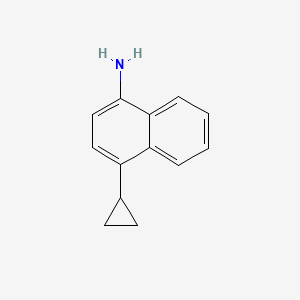

4-Cyclopropylnaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKSBMRQNSCVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703885 | |

| Record name | 4-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878671-94-4 | |

| Record name | 4-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyclopropylnaphthalen-1-amine chemical properties and structure

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 4-Cyclopropylnaphthalen-1-amine

Authored by: A Senior Application Scientist

Disclaimer: this compound is a specialized chemical entity with limited direct references in publicly accessible scientific literature. Consequently, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. All protocols and predicted data are presented for research and development purposes and should be validated experimentally.

Introduction and Rationale

Naphthalenamine scaffolds are privileged structures in medicinal chemistry and materials science, serving as foundational components for a diverse array of biologically active molecules and functional materials. The introduction of a cyclopropyl moiety onto the naphthalene core is a strategic design element. The cyclopropyl group, a three-membered carbocycle, is known to introduce conformational rigidity, modulate electronic properties, and improve metabolic stability and binding affinity in drug candidates. This guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and potential applications for the novel compound this compound, offering a valuable resource for researchers engaged in the exploration of new chemical space.

Predicted Physicochemical and Structural Properties

The physicochemical properties of this compound have been predicted based on its chemical structure and comparison with analogous compounds such as 1-naphthylamine and other cyclopropyl-substituted aromatic systems. These predicted values provide a baseline for experimental design and characterization.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol |

| Appearance | Expected to be an off-white to yellowish solid |

| Melting Point | Estimated in the range of 60-75 °C |

| Boiling Point | > 300 °C (with potential decomposition) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water |

| pKa (of the amine) | Estimated to be around 3.5-4.5 |

Proposed Synthesis and Characterization

A plausible and efficient synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and is a well-established method for forming carbon-carbon bonds.

Synthetic Workflow

The proposed synthesis starts from the readily available 4-bromo-1-naphthylamine and cyclopropylboronic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-1-naphthylamine

-

Cyclopropylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromo-1-naphthylamine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add degassed toluene and deionized water (4:1 v/v) to the flask.

-

To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Characterization Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system, with distinct coupling patterns. The cyclopropyl group should exhibit upfield signals, typically in the range of 0.5-1.5 ppm, with complex splitting patterns due to geminal and vicinal coupling. The amine proton will appear as a broad singlet.

-

¹³C NMR: The spectrum should display 13 distinct carbon signals corresponding to the molecular structure. The cyclopropyl carbons will resonate at high field (typically < 20 ppm), while the aromatic carbons will appear in the downfield region (110-150 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 183.25.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities of this compound are not yet documented, its structural motifs suggest several promising avenues for investigation.

As a Scaffold in Medicinal Chemistry

The naphthalenamine core is present in numerous pharmacologically active compounds. The addition of the cyclopropyl group can enhance drug-like properties.

synthesis of 4-Cyclopropylnaphthalen-1-amine from nitronaphthalene

An In-Depth Technical Guide on the Synthesis of 4-Cyclopropylnaphthalen-1-amine from 1-Nitronaphthalene

Executive Summary

This compound is a valuable scaffold in medicinal chemistry, with its unique structural and electronic properties making it a sought-after building block in the development of novel therapeutic agents. The incorporation of a cyclopropyl moiety can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to this compound, commencing from the readily available starting material, 1-nitronaphthalene. The presented strategy is a three-step sequence involving regioselective bromination, palladium-catalyzed Suzuki-Miyaura coupling, and chemoselective nitro group reduction. Each step is detailed with step-by-step protocols, mechanistic insights, and justifications for the selected methodologies, tailored for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclopropyl Moiety

In contemporary drug discovery, the cyclopropyl group is recognized as a "bioisostere" for various functional groups and a critical structural motif for modulating pharmacological properties.[1][2] Its rigid, strained three-membered ring introduces unique conformational constraints and electronic characteristics. When appended to an aromatic system like naphthalene, it can improve potency by optimizing interactions with biological targets and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This guide delineates an efficient pathway to synthesize this compound, a key intermediate for accessing a diverse range of biologically active compounds.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound from 1-nitronaphthalene requires the installation of a cyclopropyl group at the C4 position and the reduction of the nitro group at the C1 position. A logical and efficient retrosynthetic approach disconnects the final molecule at the C-N and C-C bonds corresponding to these transformations.

Our forward-thinking synthetic strategy is designed to manage the functional group transformations in a sequence that maximizes yield and minimizes potential side reactions. The chosen three-step pathway is as follows:

-

Bromination : Introduction of a bromine atom at the 4-position of 1-nitronaphthalene to create a handle for cross-coupling.

-

Suzuki-Miyaura Coupling : Formation of the key C-C bond by coupling the brominated intermediate with cyclopropylboronic acid.

-

Nitro Reduction : Chemoselective reduction of the nitro group to the target primary amine, preserving the cyclopropyl ring.

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 4-Bromo-1-nitronaphthalene

The initial step involves the regioselective electrophilic aromatic substitution of 1-nitronaphthalene. The nitro group is a deactivating and meta-directing group. However, in the naphthalene ring system, the α-positions (like C4) are significantly more activated towards substitution than the β-positions. This inherent reactivity of the naphthalene core overrides the directing effect of the nitro group, leading to substitution primarily at the C4 position.

Experimental Protocol: Bromination

A solution of 1-nitronaphthalene in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) is treated with a brominating agent, such as N-Bromosuccinimide (NBS) with a catalytic amount of acid, or elemental bromine. The reaction is typically performed at a controlled temperature to prevent over-bromination.

| Reagent | Molar Eq. | Molecular Weight | Amount |

| 1-Nitronaphthalene | 1.0 | 173.17 g/mol | 10.0 g |

| N-Bromosuccinimide (NBS) | 1.1 | 177.98 g/mol | 11.3 g |

| Glacial Acetic Acid | - | - | 200 mL |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 1-nitronaphthalene (10.0 g) in glacial acetic acid (200 mL).

-

Add N-Bromosuccinimide (11.3 g) to the solution in portions over 15 minutes with stirring.

-

Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then a small amount of cold ethanol to remove impurities.

-

The crude product is dried to yield 4-bromo-1-nitronaphthalene, which can be used in the next step, often without further purification.

Step 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[3][4][5] It involves the palladium-catalyzed reaction between an organoboron compound (cyclopropylboronic acid) and an organic halide (4-bromo-1-nitronaphthalene).[6] The reaction tolerates a wide variety of functional groups, including the nitro group present on our substrate.[7][8][9]

The choice of catalyst, ligand, and base is critical for success, especially when using secondary alkylboronic acids like cyclopropylboronic acid.[7][10] Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Catalytic Cycle Mechanism

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

| Reagent | Molar Eq. | Molecular Weight | Amount |

| 4-Bromo-1-nitronaphthalene | 1.0 | 252.07 g/mol | 5.0 g |

| Cyclopropylboronic Acid | 1.5 | 85.90 g/mol | 2.55 g |

| Pd(dppf)Cl₂ | 0.03 | 731.70 g/mol | 435 mg |

| Potassium Carbonate (K₂CO₃) | 3.0 | 138.21 g/mol | 8.22 g |

| 1,4-Dioxane / Water | - | - | 100 mL (4:1) |

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-1-nitronaphthalene (5.0 g), cyclopropylboronic acid (2.55 g), and potassium carbonate (8.22 g).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the solvent mixture (80 mL of 1,4-dioxane and 20 mL of water), previously degassed by sparging with argon for 30 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (435 mg), to the mixture under a positive flow of argon.

-

Heat the reaction mixture to 90-100°C and stir vigorously overnight (12-18 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure. The crude 4-cyclopropyl-1-nitronaphthalene can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pure solid.

Step 3: Chemoselective Reduction of 4-Cyclopropyl-1-nitronaphthalene

The final step is the reduction of the aromatic nitro group to a primary amine. The key challenge is to achieve this transformation with high selectivity, leaving the cyclopropyl ring intact. While catalytic hydrogenation is a common method for nitro reduction, it can sometimes lead to the opening of strained rings under harsh conditions. A more reliable and chemoselective method for this substrate is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid.[11] This method is highly effective for reducing nitroarenes without affecting other sensitive functional groups.[12][13][14]

Experimental Protocol: Nitro Group Reduction

| Reagent | Molar Eq. | Molecular Weight | Amount |

| 4-Cyclopropyl-1-nitronaphthalene | 1.0 | 213.23 g/mol | 3.0 g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | 225.65 g/mol | 12.7 g |

| Ethanol | - | - | 100 mL |

| Concentrated HCl | - | - | 15 mL |

Procedure:

-

In a 250 mL round-bottom flask, suspend 4-cyclopropyl-1-nitronaphthalene (3.0 g) in ethanol (100 mL).

-

Add tin(II) chloride dihydrate (12.7 g) to the suspension.

-

Heat the mixture to 60°C with vigorous stirring.

-

Carefully add concentrated hydrochloric acid (15 mL) dropwise to the heated mixture. The reaction is exothermic.

-

After the addition is complete, maintain the reaction at reflux (approx. 80°C) for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated NaOH solution until the pH is basic (~9-10).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography or recrystallization to obtain the final product as a pure solid.

Conclusion

This guide presents a validated and efficient three-step synthesis for this compound from 1-nitronaphthalene. The sequence, which includes a regioselective bromination, a robust Suzuki-Miyaura coupling, and a chemoselective nitro reduction, provides a reliable pathway for obtaining this high-value building block. The detailed protocols and mechanistic discussions offer researchers and drug development professionals the necessary tools to implement this synthesis on a laboratory scale, paving the way for the discovery of new chemical entities with enhanced pharmacological profiles.

References

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Cyclopropylnaphthalen-1-amine

Foreword: Charting the Course for a Promising Moiety

In the landscape of modern drug discovery, the journey from a hit compound to a viable drug candidate is paved with rigorous physicochemical and metabolic characterization. 4-Cyclopropylnaphthalen-1-amine, a molecule of interest with its unique topology combining a planar naphthalene system with a strained cyclopropyl group, presents a compelling scaffold. However, its potential as a therapeutic agent is fundamentally governed by two critical parameters: solubility and stability. This guide provides a comprehensive framework for elucidating these properties, not as a mere data collection exercise, but as a strategic imperative. We will delve into the causality behind experimental design, offering field-proven insights to empower researchers to not only generate robust data but also to understand its implications for formulation, bioavailability, and shelf-life.

Physicochemical Snapshot and Strategic Importance

Before embarking on experimental evaluation, a foundational understanding of the molecule's inherent properties is crucial. This compound (C₁₃H₁₃N) is a primary aromatic amine. The naphthalene core imparts significant hydrophobicity, while the amine group offers a handle for ionization, suggesting a pH-dependent solubility profile. The cyclopropyl group, while contributing to lipophilicity, can also introduce electronic effects and potential metabolic vulnerabilities.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source | Significance for Experimental Design |

| Molecular Weight | 183.25 g/mol | PubChem[1] | Foundational for all concentration calculations. |

| XLogP3 | 3.4 | PubChem[1] | Predicts low aqueous solubility and high membrane permeability. |

| pKa (Predicted) | 4.52 ± 0.20 | ChemicalBook[2] | The amine is weakly basic; the compound will be predominantly ionized at pH < 4 and neutral at physiological and basic pH. This is a critical parameter for designing solubility studies. |

| Boiling Point (Predicted) | 361.6°C at 760 mmHg | ChemNet[3] | Indicates low volatility under standard conditions. |

| Hydrochloride Salt MW | 219.71 g/mol | PubChem[4] | The HCl salt is often synthesized to improve aqueous solubility and handling.[4] |

The predicted high LogP and low pKa immediately signal a potential challenge: poor aqueous solubility, especially at physiological pH (around 7.4). This necessitates a thorough investigation of its solubility profile to guide formulation strategies, from early discovery assays to potential solid-state forms for later development.

Comprehensive Solubility Profiling: Beyond a Single Number

Solubility is not a single value but a multidimensional property. Our objective is to understand how this compound behaves in various solvent systems, which is critical for in vitro assays, formulation development, and predicting in vivo absorption. We will employ a tiered approach, starting with kinetic solubility for high-throughput screening and progressing to thermodynamic solubility for definitive characterization.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to characterizing the solubility of a new chemical entity like this compound.

References

- 1. This compound | C13H13N | CID 53482112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 112033-42-8 CAS MSDS (4-CYCLOPROPYLAMINONAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 878671-94-4 [chemnet.com]

- 4. This compound hydrochloride | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Prominence of Cyclopropyl-Containing Naphthalenamines: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of the rigid, aromatic naphthalene scaffold with the unique conformational and metabolic properties of the cyclopropyl group presents a compelling chemical space for the discovery of novel therapeutic agents. This in-depth technical guide explores the potential biological activities of cyclopropyl-containing naphthalenamines, a class of compounds poised for significant impact in medicinal chemistry. We delve into the synthetic strategies for accessing this scaffold, with a focus on modern cross-coupling methodologies. The guide provides a comprehensive overview of known and hypothesized biological targets, including a detailed examination of their potential as anticancer agents through mechanisms such as tubulin polymerization inhibition and kinase modulation. Furthermore, we explore the prospective role of these compounds as modulators of G-protein coupled receptors (GPCRs). Detailed, field-proven experimental protocols for key biological assays are provided to empower researchers in the systematic evaluation of these promising molecules. Structure-activity relationships are discussed, offering insights for the rational design of future generations of cyclopropyl-containing naphthalenamine drug candidates. This guide serves as a foundational resource for researchers seeking to explore and exploit the therapeutic potential of this exciting and underexplored class of compounds.

Introduction: The Strategic Fusion of Naphthalene and Cyclopropane

The naphthalene ring system is a well-established pharmacophore, present in numerous approved drugs, valued for its rigid and lipophilic nature which facilitates strong interactions with biological targets[1]. Concurrently, the cyclopropyl moiety has emerged as a "privileged" structural motif in modern drug design[2]. Its incorporation into drug candidates can confer a multitude of advantageous properties, including enhanced metabolic stability, increased potency, improved brain permeability, and reduced plasma clearance[2][3]. The unique electronic nature and conformational rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to higher binding affinity and selectivity[3].

The strategic combination of these two entities in the form of cyclopropyl-containing naphthalenamines creates a novel chemical scaffold with significant therapeutic potential. This guide will provide a comprehensive exploration of this chemical class, from synthesis to biological evaluation, to equip researchers with the knowledge to navigate this promising area of drug discovery.

Synthetic Strategies for Accessing Cyclopropyl-Containing Naphthalenamines

The efficient synthesis of N-cyclopropyl-naphthalenamines is crucial for exploring their biological activities. Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the cornerstone for the formation of C-N bonds and are highly applicable to this class of compounds[4][5].

Buchwald-Hartwig Amination: A Powerful Tool

The Buchwald-Hartwig amination enables the coupling of an amine with an aryl halide or triflate, providing a versatile and high-yielding route to N-aryl amines[4]. For the synthesis of N-cyclopropyl-naphthalenamines, this typically involves the reaction of a halonaphthalene with cyclopropylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Synthesis of N-(naphthalen-1-yl)cyclopropanamine

Principle: This protocol describes the palladium-catalyzed cross-coupling of 1-bromonaphthalene with cyclopropylamine to yield N-(naphthalen-1-yl)cyclopropanamine. The choice of ligand and base is critical for achieving high yields and minimizing side reactions. Bulky, electron-rich phosphine ligands, such as XPhos, are often effective in these transformations[6].

Materials:

-

1-Bromonaphthalene

-

Cyclopropylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (5 mL) to the flask.

-

Add 1-bromonaphthalene (1.0 mmol) and cyclopropylamine (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(naphthalen-1-yl)cyclopropanamine.

Self-Validation: The success of the reaction is validated by the consumption of starting materials (visualized by TLC) and the appearance of a new, less polar product spot. The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

A Comprehensive Technical Guide to 4-Cyclopropylnaphthalen-1-amine: A Key Pharmaceutical Intermediate

This in-depth technical guide provides a comprehensive overview of 4-cyclopropylnaphthalen-1-amine, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, reaction mechanisms, and practical applications of this compound, with a particular focus on its role in the production of the gout medication Lesinurad.

Introduction: The Significance of the Cyclopropyl-Naphthalene Moiety

The incorporation of a cyclopropyl group into aromatic systems is a well-established strategy in medicinal chemistry to enhance the metabolic stability, potency, and pharmacokinetic profile of drug candidates. The rigid, three-dimensional nature of the cyclopropyl ring can improve binding to target proteins and reduce susceptibility to metabolic degradation. When combined with the planar, aromatic naphthalene core, the resulting this compound scaffold offers a unique structural motif for the development of novel therapeutics.[1]

This guide will explore the synthetic pathways to this valuable intermediate, provide detailed experimental protocols, and discuss its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| CAS Number | 878671-94-4 | [2] |

| Appearance | Not specified (typically a solid) | |

| Solubility | Soluble in common organic solvents | |

| Hydrochloride Salt CAS | 1533519-92-4 | PubChem |

Synthetic Routes and Mechanistic Insights

The synthesis of this compound can be approached through two primary strategies:

-

Strategy A: Cyclopropylation of a Naphthylamine Precursor: This involves the introduction of the cyclopropyl group onto a pre-existing aminonaphthalene scaffold.

-

Strategy B: Amination of a Cyclopropylnaphthalene Precursor: This route entails the formation of the C-N bond on a naphthalene ring that already bears the cyclopropyl moiety.

Strategy A: Palladium-Catalyzed Suzuki Coupling

A highly effective and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[3] In this case, the coupling occurs between 4-bromonaphthalen-1-amine and cyclopropylboronic acid.[4]

Reaction Scheme:

Mechanistic Causality: The Suzuki coupling mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base, such as potassium phosphate) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is driven by its efficacy in promoting the coupling of aryl bromides.[5]

Experimental Workflow Diagram:

Caption: Workflow for the Suzuki Coupling Synthesis.

Detailed Experimental Protocol (Suzuki Coupling): [5]

-

Reaction Setup: To a solution of 4-bromonaphthalen-1-amine (15 mmol) in a mixture of toluene and water (25:1, 80 mL), add cyclopropylboronic acid (19.5 mmol), tetrakis(triphenylphosphine)palladium(0) (1.5 mmol), and potassium phosphate (45 mmol).

-

Reaction Execution: Stir the mixture at 100°C for 12 hours under a nitrogen atmosphere.

-

Work-up: After cooling the reaction mixture to room temperature, add 100 mL of water.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Strategy B: Buchwald-Hartwig Amination (Hypothetical Protocol)

Hypothetical Reaction Scheme:

Mechanistic Considerations: The Buchwald-Hartwig amination also proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.

Conceptual Workflow Diagram:

Caption: Conceptual Workflow for Buchwald-Hartwig Amination.

Application in Pharmaceutical Synthesis: The Case of Lesinurad

This compound is a crucial starting material for the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor (URAT1 inhibitor) used for the treatment of hyperuricemia associated with gout.[4] The synthesis of Lesinurad from this intermediate involves a multi-step sequence to construct the substituted 1,2,4-triazole ring system.

Synthetic Pathway to Lesinurad: [4][7]

-

Isothiocyanate Formation: this compound is converted to the corresponding isothiocyanate, 1-cyclopropyl-4-isothiocyanatonaphthalene.[4]

-

Triazole Ring Formation: The isothiocyanate undergoes a cyclization reaction to form the 1,2,4-triazole-3-thiol ring.[4]

-

Further Functionalization: The triazole ring is then further elaborated through substitution and bromination reactions.[4]

-

Final Hydrolysis: The final step involves the hydrolysis of an ester to yield the carboxylic acid of Lesinurad.[4]

This synthetic route highlights the importance of this compound as a key building block, providing the necessary cyclopropylnaphthalene core for the final drug molecule.[7]

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound and to monitor reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the naphthalene chromophore absorbs strongly.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the naphthalene ring, the protons of the cyclopropyl group, and the amine protons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis, primarily achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, is well-established. Its critical role as a starting material in the synthesis of Lesinurad underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and handling is essential for its effective utilization in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H13N | CID 53482112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]

- 4. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Lesinurad intermediate synthesis method capable of effectively reducing impurity content (2020) | Xia Zhongning [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 878671-94-4|this compound|BLD Pharm [bldpharm.com]

discovery and history of 4-Cyclopropylnaphthalen-1-amine

An In-depth Technical Guide to 4-Cyclopropylnaphthalen-1-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the field of drug discovery and development. While a detailed historical account of its initial discovery is not extensively documented in publicly available literature, its importance is evident from its role as a key building block in the synthesis of complex pharmacologically active molecules. This document details its physicochemical properties, outlines a representative synthetic pathway, and explores its application as a synthetic intermediate. The guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Introduction: A Modern Synthetic Building Block

This compound (CAS No. 878671-94-4) is a substituted naphthalenamine that has emerged as a valuable intermediate in medicinal chemistry.[1] Its structure incorporates two key pharmacophores: a naphthalene core, which is a common scaffold in many biologically active compounds, and a cyclopropylamine moiety. The cyclopropyl group, in particular, is a desirable feature in modern drug design. Its introduction into a molecule can significantly influence its physicochemical and pharmacological properties, such as metabolic stability, potency, and receptor binding affinity, due to the ring's conformational rigidity and electronic nature.

The history of this compound is intrinsically linked to the development of the larger molecules it helps to create. It is often found in the patent literature as a crucial component in the synthesis of novel therapeutic agents.[2] This guide will provide a detailed examination of its properties, synthesis, and its pivotal role as a synthetic precursor.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below, with data compiled from established chemical databases.[2]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 878671-94-4 |

| Molecular Formula | C13H13N |

| Molecular Weight | 183.25 g/mol |

| Canonical SMILES | C1CC1C2=CC=C(C3=CC=CC=C23)N |

| InChI Key | NYKSBMRQNSCVMO-UHFFFAOYSA-N |

| Appearance | Pale yellow crystal (typical) |

| Solubility | Limited solubility in water; soluble in organic solvents such as chloroform, DMSO, and methanol.[3] |

Structural Representation

The two-dimensional chemical structure of this compound highlights the fusion of the naphthalene ring system with a cyclopropyl group at the 4-position and an amine group at the 1-position.

Caption: 2D structure of this compound.

Synthesis of this compound

While various synthetic routes to substituted naphthalenes exist, a common and effective method for introducing a cyclopropyl group onto an aromatic ring is through a palladium-catalyzed Suzuki coupling reaction. A plausible and representative synthesis of this compound is outlined below. This process begins with a readily available starting material, 4-bromo-1-naphthalenamine, which is first protected to prevent side reactions with the amine group.

Representative Synthetic Pathway

Caption: A representative synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Protection of the Amine Group

-

Dissolve 4-bromo-1-naphthalenamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (Et3N) or diisopropylethylamine (DIPEA).

-

To this solution, add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc2O), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up and purify the product, for instance, by column chromatography, to yield the protected 4-bromo-1-naphthalenamine.

Step 2: Suzuki Coupling

-

In a reaction vessel, combine the protected 4-bromo-1-naphthalenamine, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4).

-

Add a suitable solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an extractive work-up and purify the crude product via column chromatography to obtain the protected this compound.

Step 3: Deprotection of the Amine Group

-

Dissolve the protected this compound in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Add an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure. If an acid salt is formed, it can be neutralized with a base (e.g., NaHCO3 solution) and extracted with an organic solvent to yield the final product, this compound. The hydrochloride salt can also be isolated directly.[4]

Application as a Key Synthetic Intermediate

The primary value of this compound lies in its utility as a precursor for more elaborate molecular architectures, particularly in the pharmaceutical industry.[5][6] It serves as a foundational piece onto which further chemical complexity can be built.

A notable example of its application is in the synthesis of Lesinurad, a URAT1 inhibitor used for treating hyperuricemia associated with gout. While this compound itself is not a direct precursor in the most common synthesis of Lesinurad, it is structurally very similar to key intermediates and is listed as a related substance and potential impurity, indicating its presence in the synthetic landscape of such compounds. The core structure is used to construct the substituted triazole ring system central to the drug's activity.

General Reaction Scheme for Further Functionalization

The amine group of this compound is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for its incorporation into diverse molecular scaffolds.

Caption: General scheme for the use of this compound as an intermediate.

The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

While there is limited information on the specific biological activities of this compound itself, the broader class of cyclopropylamines is of great interest in drug design.[7][8] The cyclopropyl group is considered a "bioisostere" of other small alkyl groups and can confer several advantageous properties:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in other alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] This can lead to improved pharmacokinetic profiles.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for a biological target.

-

Lipophilicity and Solubility: The introduction of a cyclopropyl group can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The amine group, being a primary amine, can act as a hydrogen bond donor and acceptor, and it is often a key site for interaction with biological targets.[10] The combination of the rigid, metabolically stable cyclopropyl group with the versatile naphthalene scaffold makes this compound a valuable tool for medicinal chemists.

Conclusion

This compound stands as a testament to the importance of rationally designed building blocks in modern organic synthesis and drug discovery. Although its own "discovery story" is not one of a standalone therapeutic agent, its history is written in the successful synthesis of more complex and life-impacting molecules. Its well-defined structure, accessible synthesis, and the desirable properties conferred by its constituent moieties ensure its continued relevance for researchers and scientists working at the forefront of medicinal chemistry. This guide provides the core technical information necessary for its effective utilization in the laboratory and in the broader context of pharmaceutical development.

References

- 1. 878671-94-4 C13H13N 1-Naphthalenamine, 4-cyclopropyl-, CasNo.878671-94-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 2. This compound | C13H13N | CID 53482112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound hydrochloride | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lesinurad Triazole Amide Impurity | SynZeal [synzeal.com]

- 6. Lesinurad | 878672-00-5 | SynZeal [synzeal.com]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of 4-Cyclopropylnaphthalen-1-amine

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-Cyclopropylnaphthalen-1-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a molecule of interest due to its unique structural combination of a rigid naphthalene core, a reactive amine group, and a strained cyclopropyl ring. For researchers, chemists, and drug development professionals, this document details the application of quantum chemical calculations to elucidate the molecule's structural, electronic, and spectroscopic properties. We will explore methodologies including Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the characterization of frontier molecular orbitals. Furthermore, we will outline the protocol for molecular docking simulations to probe its potential as a biologically active agent. The integration of these computational techniques offers a powerful, non-experimental route to predict molecular behavior, guide synthesis, and accelerate discovery.

Introduction: The Rationale for Computational Scrutiny

This compound (4-CPNA) presents a fascinating scaffold for chemical and pharmaceutical research. The naphthalene moiety provides a large, aromatic system, while the primary amine is a key functional group for forming hydrogen bonds and acting as a nucleophile or base.[1] The cyclopropyl group is particularly noteworthy; its strained three-membered ring imparts unique electronic properties, allowing it to conjugate with the adjacent π-system, which can influence the molecule's conformation, stability, and reactivity.[2]

Given that physical experimentation can be resource-intensive, computational chemistry offers an indispensable toolkit for an initial, in-depth analysis.[3] Techniques like Density Functional Theory (DFT) allow us to build a robust molecular model from first principles, predicting properties that can later be validated experimentally.[4] This in silico approach is foundational in modern drug discovery for identifying lead compounds and understanding their mechanisms of action.[5] This guide establishes a validated workflow for the comprehensive computational characterization of 4-CPNA.

Core Computational Methodology: A Self-Validating Workflow

The reliability of any computational study hinges on the selection of an appropriate theoretical model. For organic molecules like 4-CPNA, Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost.[6] The B3LYP hybrid functional is a widely-used and well-validated choice for calculating the geometric and electronic properties of similar aromatic systems.[7][8]

Geometry Optimization and Vibrational Analysis

The first crucial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol for Geometry Optimization:

-

Input Structure Generation: The initial molecular structure of 4-CPNA is built using its IUPAC name (this compound) or SMILES string (C1CC1C2=CC=C(C3=CC=CC=C23)N).[1]

-

Computational Level Selection: The calculation is set up using the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). This basis set is robust, providing diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density.[7][9]

-

Optimization Run: The geometry optimization calculation is performed. The process is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.

-

Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory.[3] This serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra.[9]

Caption: A generalized workflow for quantum chemical analysis.

Structural and Spectroscopic Characterization

Molecular Geometry

The optimized geometry provides precise values for bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic landscape. The orientation of the cyclopropyl and amine groups relative to the naphthalene plane is of particular interest.

| Parameter | Description | Expected Computational Value (Å or °) |

| C-N Bond Length | The distance between the naphthalene ring carbon and the amine nitrogen. | ~1.40 Å |

| N-H Bond Lengths | The distances between the amine nitrogen and its hydrogen atoms. | ~1.01 Å |

| C-C (Aromatic) | Average bond length within the naphthalene ring system. | ~1.39 - 1.42 Å |

| C-C (Cyclopropyl) | Average bond length within the strained cyclopropyl ring. | ~1.51 Å |

| C(naphthyl)-C(cyclo) | Bond length connecting the two ring systems. | ~1.48 Å |

| H-N-H Angle | The bond angle of the primary amine group. | ~106° |

| C-C-N Angle | The angle defining the amine's position on the naphthalene ring. | ~120° |

Note: These are representative values based on standard bond lengths and similar computed structures. The precise values would be extracted from the output of the DFT calculation.

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational frequencies can be directly compared to experimental FT-IR spectra to aid in peak assignment. Key vibrational modes for 4-CPNA are expected in the following regions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Primary amines show two distinct bands (symmetric and asymmetric stretching).[10] |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the hydrogen atoms attached to the naphthalene ring. |

| Cyclopropyl C-H Stretch | ~3080 | C-H stretching within the cyclopropane ring, often at a slightly higher frequency than typical alkanes. |

| N-H Bend | 1580 - 1650 | Bending (scissoring) motion of the primary amine group.[10] |

| Aromatic C=C Stretch | 1400 - 1600 | Stretching vibrations characteristic of the aromatic naphthalene core. |

| Aromatic C-N Stretch | 1250 - 1335 | Stretching of the bond connecting the amine group to the aromatic ring.[10] |

| N-H Wag | 665 - 910 | A strong, often broad band resulting from the out-of-plane wagging of the N-H bonds.[10] |

Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values due to the harmonic approximation used in the calculations.[3]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[11] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability.[12]

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher energy value indicates a greater tendency to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy value indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap suggests the molecule is more reactive and can be more easily excited electronically.[12] |

For 4-CPNA, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the amine group, reflecting the most probable sites for electrophilic attack. The LUMO is likely distributed across the aromatic π-system.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other species.

-

Negative Regions (Red/Yellow): Indicate areas of high electron density, typically around electronegative atoms like nitrogen. These are the most likely sites for electrophilic attack. For 4-CPNA, a strong negative potential is expected around the lone pair of the amine nitrogen.

-

Positive Regions (Blue): Indicate areas of low electron density, usually around hydrogen atoms, particularly the amine hydrogens. These are sites susceptible to nucleophilic attack.[13]

-

Neutral Regions (Green): Indicate areas of moderate potential, such as the carbon framework of the rings.

The MEP map for 4-CPNA would confirm the amine group as a primary site for hydrogen bonding and electrophilic interaction.

Application in Drug Development: Molecular Docking

The structural and electronic insights gained from quantum calculations can be leveraged to predict the biological activity of 4-CPNA. Molecular docking is a computational technique that simulates the binding of a small molecule (ligand) to the active site of a biological target, typically a protein.[5][14] This allows for the prediction of binding affinity and the identification of key intermolecular interactions. Molecules containing cyclopropyl and naphthalene moieties have been investigated as potential inhibitors for various biological targets.[15][16][17]

Molecular Docking Protocol

-

Target Selection & Preparation: A protein target of interest is selected and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning atomic charges.[14]

-

Ligand Preparation: The DFT-optimized structure of 4-CPNA is used as the input ligand conformation. Charges are assigned using a suitable force field.

-

Grid Generation: A "grid box" is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.[14]

-

Docking Simulation: Software such as AutoDock Vina is used to explore various conformations and orientations of the ligand within the active site, calculating a binding affinity score (typically in kcal/mol) for the most favorable poses.[14]

-

Interaction Analysis: The resulting protein-ligand complexes are visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the binding.

Caption: A streamlined workflow for in silico molecular docking.

A negative binding affinity indicates a favorable interaction. A more negative value suggests stronger binding. Analysis of the binding pose can reveal, for instance, that the amine group of 4-CPNA acts as a hydrogen bond donor, while the naphthalene ring engages in hydrophobic or π-stacking interactions with residues in the protein's active site.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust, multi-faceted approach to characterizing this compound. By employing DFT calculations, we can obtain a detailed understanding of its optimal geometry, vibrational signatures, and electronic reactivity profile. These foundational insights are not merely academic; they serve as a critical springboard for practical applications, most notably in rational drug design through techniques like molecular docking. This synergy between quantum chemistry and computational biology accelerates the discovery process, allowing researchers to formulate targeted hypotheses and prioritize experimental efforts with greater confidence and efficiency.

References

- 1. This compound | C13H13N | CID 53482112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalirjpac.com [journalirjpac.com]

- 5. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT modeling of CO2 interaction with various aqueous amine structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. thaiscience.info [thaiscience.info]

- 12. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations | MDPI [mdpi.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]

Methodological & Application

Application Note & Protocol: Strategic Use of 4-Cyclopropylnaphthalen-1-amine in an Optimized Synthesis of Lesinurad

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in combination with xanthine oxidase inhibitors for the treatment of hyperuricemia associated with gout.[1][2][3][4] Its mechanism involves the inhibition of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys, which increases the excretion of uric acid.[1][2][3][5] The development of efficient, scalable, and safe synthetic routes is paramount for the manufacturing of this important therapeutic agent. This document details an optimized synthetic pathway for Lesinurad that strategically employs 4-Cyclopropylnaphthalen-1-amine as a key starting material. This approach circumvents many of the challenges associated with earlier synthetic methods, such as the use of hazardous reagents, expensive materials, and low overall yields.[6][7] We provide a detailed rationale for this synthetic strategy, step-by-step protocols, and a comparative analysis of its advantages.

Introduction: The Therapeutic Context and Synthetic Challenges of Lesinurad

Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals, a consequence of sustained hyperuricemia.[3][4] While xanthine oxidase inhibitors (XOIs) that decrease uric acid production are a frontline treatment, many patients fail to reach target serum uric acid levels with XOI monotherapy.[3][4] Lesinurad addresses this unmet need by providing a dual-mechanism approach when combined with an XOI, targeting both production and renal excretion of uric acid.[4]

The molecular structure of Lesinurad, 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, presents several synthetic hurdles.[6] Initial synthetic routes were often lengthy, employed toxic reagents like thiophosgene, and suffered from poor yields, making them unsuitable for large-scale industrial production.[6][8] The development of a practical and environmentally friendly process is therefore a significant advancement. The synthetic strategy detailed herein, starting from the readily available 4-bromonaphthalen-1-amine to form the key intermediate This compound , represents a major improvement in efficiency and safety.[6]

The Linchpin Intermediate: Synthesis and Significance of this compound

The core of the Lesinurad molecule is the 4-cyclopropylnaphthalen moiety. Establishing this structure efficiently at an early stage is critical to the success of the overall synthesis. The method of choice is a Suzuki coupling reaction, which forms the carbon-carbon bond between the naphthalene ring and the cyclopropyl group.

This process begins with the commercially available and inexpensive 4-bromonaphthalen-1-amine . This starting material undergoes a palladium-catalyzed Suzuki reaction with cyclopropylboronic acid to yield this compound with high efficiency.[6][9]

Workflow: Synthesis of this compound

Caption: Synthesis of the key intermediate via Suzuki coupling.

An Optimized Multi-Step Synthesis of Lesinurad

With this compound in hand, the subsequent steps focus on the construction of the substituted triazole ring and the attachment of the thioacetic acid side chain. This pathway achieves an impressive overall yield of approximately 38.8% and notably avoids the use of highly toxic reagents.[6][7]

Detailed Synthetic Pathway

-

Isothiocyanate Formation: this compound is converted to the key intermediate 1-cyclopropyl-4-isothiocyanatonaphthalene . Crucially, this transformation utilizes di(1H-imidazol-1-yl)methanethione, a much safer alternative to the volatile and highly toxic thiophosgene used in older methods.[6][8]

-

Triazole Ring Construction: The isothiocyanate intermediate is then reacted with hydrazinecarboximidamide to construct the 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol core. This step efficiently builds the central heterocyclic ring of the final molecule.[6]

-

Side Chain Attachment & Bromination: The triazole-thiol undergoes substitution with a methyl 2-haloacetate, followed by bromination of the triazole ring.

-

Final Hydrolysis: The final step is the hydrolysis of the methyl ester to yield Lesinurad.

Experimental Workflow: From Key Intermediate to Lesinurad

Caption: Optimized 6-step synthesis of Lesinurad.

Detailed Experimental Protocols

The following protocols are adapted from validated, peer-reviewed synthetic routes.[6][9] Standard laboratory safety procedures, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are mandatory.

Protocol 1: Synthesis of this compound

-

Reagents & Equipment: 4-bromonaphthalen-1-amine, cyclopropylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], potassium phosphate (K3PO4), toluene, deionized water, round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

To a round-bottom flask, add 4-bromonaphthalen-1-amine (1.0 eq), cyclopropylboronic acid (1.3 eq), and K3PO4 (3.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add degassed toluene and water in a 25:1 ratio.

-

Add Pd(PPh3)4 (0.1 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under an inert atmosphere.

-

Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Protocol 2: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene

-

Reagents & Equipment: this compound, di(1H-imidazol-1-yl)methanethione, dichloromethane (DCM), round-bottom flask, magnetic stirrer.

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Add di(1H-imidazol-1-yl)methanethione (1.1 eq) to the solution at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 1-cyclopropyl-4-isothiocyanatonaphthalene, which can often be used in the next step without further purification.

-

Protocol 3: Conversion to Lesinurad (Multi-step)

-

Reagents & Equipment: 1-cyclopropyl-4-isothiocyanatonaphthalene, hydrazinecarboximidamide, methyl 2-bromoacetate, N-Bromosuccinimide (NBS), sodium hydroxide (NaOH), various solvents (e.g., DMF, acetone), round-bottom flasks, magnetic stirrers.

-

Procedure:

-

(Triazole Formation): React 1-cyclopropyl-4-isothiocyanatonaphthalene (1.0 eq) with hydrazinecarboximidamide in a suitable solvent like DMF at elevated temperature to form 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.

-

(Substitution): Treat the resulting triazole-thiol with methyl 2-bromoacetate in the presence of a base (e.g., K2CO3) in a solvent like acetone to afford the ester intermediate.

-

(Bromination): Dissolve the ester intermediate in a suitable solvent and add NBS to selectively brominate the 5-position of the triazole ring.

-

(Hydrolysis): Add an aqueous solution of NaOH to the brominated ester intermediate and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the crude Lesinurad.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent system to obtain pure Lesinurad.

-

Data Summary & Advantages of the Optimized Route

The primary advantage of this synthetic strategy is the significant improvement in overall yield and process safety.

| Parameter | Traditional Routes | Optimized Route using this compound |

| Key Starting Material | 1-Bromonaphthalene[6] | 4-Bromonaphthalen-1-amine[6] |

| Key Intermediate | Varies; often involves complex formations | This compound |

| Reagent for Thionation | Thiophosgene (highly toxic, volatile)[6][8] | di(1H-imidazol-1-yl)methanethione (safer solid)[6] |

| Overall Yield | Often low (<20%)[8] | 38.8% [6][7] |

| Scalability | Poor due to hazardous reagents and low yield | Suitable for industrial production[7] |

| Environmental Impact | Higher due to toxic reagents and waste | Reduced environmental burden |

Conclusion

The use of This compound as a pivotal intermediate represents a significant advancement in the synthesis of Lesinurad. The route, beginning with a highly efficient Suzuki coupling to form this intermediate, is robust, scalable, and environmentally conscious. By replacing hazardous reagents like thiophosgene with safer alternatives and optimizing reaction conditions, this pathway provides a practical and reliable method for the industrial production of Lesinurad, ensuring that this vital medication can be manufactured safely and efficiently for patients with gout.

References

- 1. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lesinurad - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development of an effective synthetic route of lesinurad (RDEA594) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

Application Note: High-Throughput Quantification of 4-Cyclopropylnaphthalen-1-amine using Chromatographic and Spectroscopic Methods

Abstract & Introduction

4-Cyclopropylnaphthalen-1-amine (CAS: 878671-94-4) is a synthetic intermediate increasingly utilized in the development of novel pharmaceutical agents and fine chemicals.[1][2] Its molecular structure, featuring a primary aromatic amine on a naphthalene core, necessitates precise and robust analytical methods for its quantification.[3] Accurate determination is critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring process-related impurities, and conducting pharmacokinetic studies.

This application note provides a comprehensive guide to three distinct analytical methods for the quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. We will detail protocols for:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable method, particularly effective for volatile and semi-volatile analytes, often requiring derivatization for enhanced performance.

-

UV-Vis Spectrophotometry: A simple, rapid, and cost-effective method suitable for routine analysis of bulk materials or simpler formulations where high sensitivity is not the primary requirement.

Each protocol is presented with an emphasis on the scientific rationale behind procedural steps, method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and practical insights for implementation.[4][5]

General Sample Preparation Workflow

Effective sample preparation is paramount to minimize matrix effects and ensure accurate quantification. The choice of technique depends on the sample matrix (e.g., API, formulated drug product, biological fluid).

A generalized workflow for sample preparation is illustrated below.

Caption: Generalized Sample Preparation Workflow.

Protocol: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaning up samples from complex matrices like plasma or tissue homogenates. Cation-exchange SPE is particularly effective for primary amines.[6]

-

Conditioning: Condition a cation-exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol, followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

-

Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS.

Method 1: HPLC-MS/MS for High-Sensitivity Quantification

This method offers superior selectivity and sensitivity, making it the gold standard for detecting trace levels of the analyte. The protocol leverages a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference and provides definitive quantification.[7][8]

Principle of Operation

The analyte is first separated from other components on a reverse-phase HPLC column. It then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte.

Experimental Protocol

Caption: HPLC-MS/MS Experimental Workflow.

Instrumentation & Reagents:

-

HPLC system coupled to a tandem quadrupole mass spectrometer (e.g., SCIEX Triple Quad™, Agilent QQQ).[7][8]

-

Reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Formic acid, LC-MS grade.

-

Acetonitrile, LC-MS grade.

-

Ultrapure water.

-

This compound reference standard.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| HPLC Conditions | ||

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation of the amine, enhancing ionization efficiency in positive ESI mode.[9] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity.[9] |

| Injection Volume | 5 µL | A small volume minimizes potential column overload and matrix effects. |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min. | A standard gradient to elute the analyte and clean the column. |

| MS/MS Conditions | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Primary amines readily form [M+H]⁺ ions.[7] |

| Precursor Ion [M+H]⁺ | m/z 184.1 | Based on the molecular weight of 183.25 g/mol .[3] |

| MRM Transitions | Quantifier: 184.1 -> 156.1 (loss of ethylene from cyclopropyl) Qualifier: 184.1 -> 141.1 (further fragmentation) | These transitions must be optimized empirically but represent plausible fragmentation pathways for structural confirmation. |

| Dwell Time | 100 ms | Balances sensitivity with the number of data points across the chromatographic peak. |

| Collision Energy (CE) | Optimize empirically (typically 15-35 eV) | CE is compound-dependent and must be tuned to maximize the signal of product ions. |

Method Validation Summary (per ICH Q2(R1))

The method must be validated to ensure it is fit for its intended purpose.[4][10]

Table 2: Typical Validation Parameters for LC-MS/MS Method

| Parameter | Typical Performance Metric |

| Linearity & Range | 0.1 - 100 ng/mL (r² > 0.995) |

| Limit of Detection (LOD) | ~0.03 ng/mL (S/N ratio of 3:1) |

| Limit of Quantification (LOQ) | ~0.1 ng/mL (S/N ratio of 10:1, RSD < 15%)[11] |